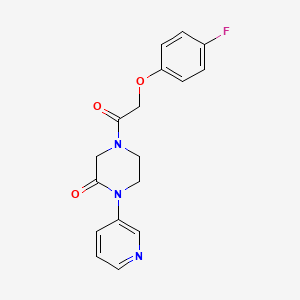
4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, an acetyl group, a pyridinyl group, and a piperazinone core. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:
-
Formation of the Fluorophenoxy Acetyl Intermediate
Starting Materials: 4-Fluorophenol and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: 4-Fluorophenol reacts with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride.
-
Coupling with Piperazine Derivative
Starting Materials: 2-(4-Fluorophenoxy)acetyl chloride and 1-(pyridin-3-yl)piperazine.
Reaction Conditions: The coupling reaction is typically performed in an organic solvent such as acetonitrile, with a base like potassium carbonate.
Procedure: The acetyl chloride intermediate reacts with 1-(pyridin-3-yl)piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperazinone ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Therapeutic Applications:
Industry
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The fluorophenoxy and pyridinyl groups are key to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(2-(4-Chlorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one: Similar structure but with a chlorine atom instead of fluorine.
4-(2-(4-Methylphenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one: Contains a methyl group instead of fluorine.
4-(2-(4-Nitrophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one: Contains a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(2-(4-Fluorophenoxy)acetyl)-1-(pyridin-3-yl)piperazin-2-one imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a more potent compound compared to its analogs.
属性
IUPAC Name |
4-[2-(4-fluorophenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-3-5-15(6-4-13)24-12-17(23)20-8-9-21(16(22)11-20)14-2-1-7-19-10-14/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXCWXAMOPEZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(2,3-Dichloropyridin-4-yl)-1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]prop-2-en-1-one](/img/structure/B2685105.png)
![2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2685108.png)
![5-Bromo-6-methylimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B2685109.png)
![N-CYCLOPENTYL-2-[4-(2-CYCLOPROPYL-2-HYDROXYETHYL)PIPERAZIN-1-YL]ACETAMIDE DIHYDROCHLORIDE](/img/structure/B2685113.png)
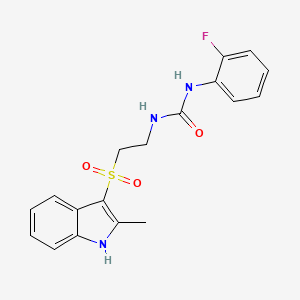
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2685115.png)
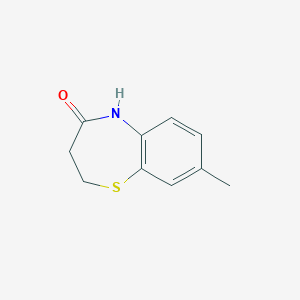
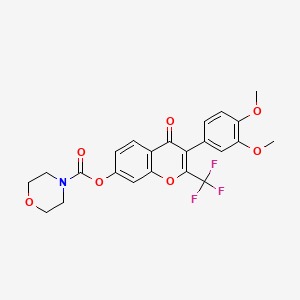
![Ethyl 2-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate](/img/structure/B2685119.png)
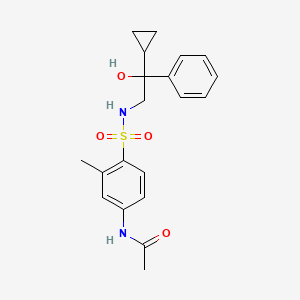
![Ethyl 5-(3,4-difluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685122.png)
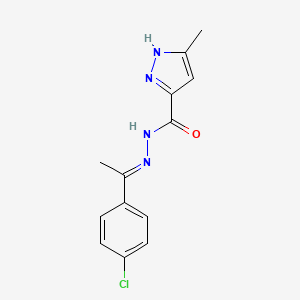
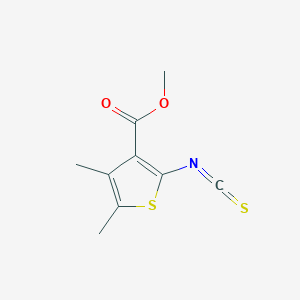
![N-(2,4-dimethoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2685128.png)
